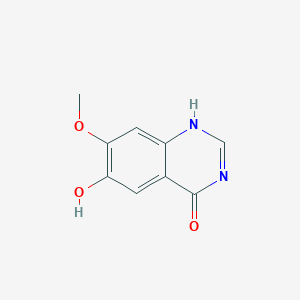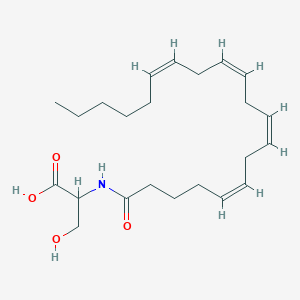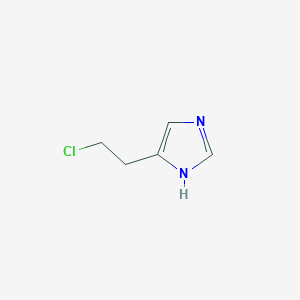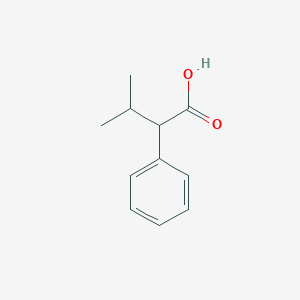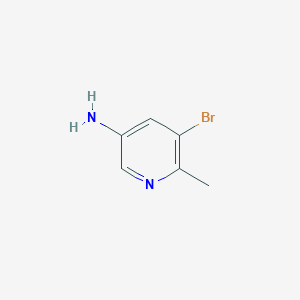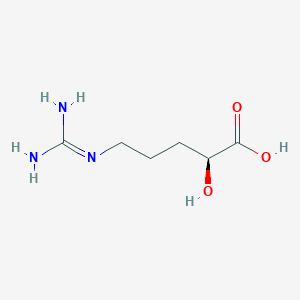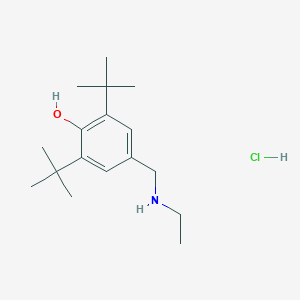
LY231617
Übersicht
Beschreibung
“2,6-Di-tert-butyl-4-(ethylaminomethyl)phenol hydrochloride” is a hindered phenolic compound . It is used as an antioxidant to stabilize lubricant oils . It acts as a stabilizer in diethyl ether, tetrahydrofuran, and other laboratory chemicals to prevent peroxide formation . It is also effectively involved as a polymerization inhibitor in the process of oxidation of allyl alcohol to glycerine .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2,6-Di-tert-butyl-4-(ethylaminomethyl)phenol hydrochloride” include a boiling point of 172 °C/30 mmHg (lit.) and a melting point of 90-95 °C . The compound is solid in form .Wissenschaftliche Forschungsanwendungen
Antioxidative Eigenschaften im Neuroschutz
LY231617 wurde auf seine antioxidativen Eigenschaften untersucht, insbesondere im Zusammenhang mit dem Neuroschutz. Forschungen haben gezeigt, dass this compound die lokale zerebrale Durchblutung um über 600 % verbessern und ischämische Hirnschäden um 50–91 % reduzieren kann, wenn es nach einer mittleren zerebralen Arterienverschlusses bei Ratten verabreicht wird . Dies deutet auf potenzielle Anwendungen bei der Behandlung von Schlaganfällen oder anderen neurodegenerativen Erkrankungen hin, bei denen oxidativer Stress eine Rolle bei der neuronalen Schädigung spielt.
Entzündungshemmende Wirkungen bei Magen-Darm-Erkrankungen
Die Verbindung wurde auf ihre entzündungshemmenden Wirkungen untersucht, die bei der Behandlung von entzündlichen Darmerkrankungen (CED) von Vorteil sein könnten. Studien haben gezeigt, dass this compound zusammen mit anderen Antioxidantien Entzündungen und oxidativen Stress in CED-Modellen reduzieren kann, was auf ein therapeutisches Potenzial dieser Verbindung bei der Behandlung von Magen-Darm-Erkrankungen hindeutet .
Stabilisierung von Schmierölen
In industriellen Anwendungen dient this compound als Antioxidans zur Stabilisierung von Schmierölen. Seine phenolische Struktur ist wirksam bei der Verhinderung von Oxidation, was entscheidend ist, um die Integrität und Leistung von Schmierstoffen in verschiedenen mechanischen Systemen zu erhalten .
Synthese komplexer Antioxidantien
This compound wird als Vorläufer bei der Synthese komplexerer Antioxidantien verwendet. Diese Derivate werden dann in verschiedenen Bereichen eingesetzt, einschließlich der Polymerstabilisierung, um einen Abbau durch Lichteinwirkung und Sauerstoff zu verhindern .
Forschung zur Permeabilität der Blut-Hirn-Schranke
Die Wirksamkeit von this compound bei der Verbesserung der Permeabilität der Blut-Hirn-Schranke (BHS) wurde in experimentellen Modellen gezeigt. Diese Eigenschaft ist wichtig für die Entwicklung von Medikamenten, die auf das zentrale Nervensystem abzielen, da sie die Abgabe von Therapeutika über die BHS erleichtern könnte .
Safety and Hazards
Wirkmechanismus
Target of Action
LY231617, also known as 2,6-ditert-butyl-4-(ethylaminomethyl)phenol hydrochloride, is primarily targeted towards lipids . It acts as a lipid inhibitor, which means it interferes with the function of lipids in the body .
Mode of Action
This compound is a potent antioxidant that readily crosses the blood-brain barrier . It has been shown to attenuate H2O2 toxicity to hippocampal cultures . This suggests that this compound may interact with its targets by neutralizing reactive oxygen species, thereby reducing oxidative stress .
Biochemical Pathways
It has been shown to attenuate 8-isoprostane production and glutathione depletion . These are key components of the oxidative stress pathway, suggesting that this compound may exert its effects by modulating this pathway.
Pharmacokinetics
It has been shown to cross the blood-brain barrier, which is crucial for its neuroprotective effects . This suggests that this compound has good bioavailability in the brain.
Result of Action
This compound has been shown to reduce global ischemic neuronal injury in rat models . It significantly protected both the hippocampus and striatum from 30 minutes of four-vessel occlusion . This suggests that this compound can have a protective effect on neurons under conditions of oxidative stress.
Action Environment
The action of this compound is influenced by the environment in which it is administered. For example, in a study where this compound was administered five hours following middle cerebral artery (MCA) occlusion in rats, it resulted in a significant amelioration at seven hours post MCA occlusion . This suggests that the timing of administration and the physiological state of the organism can influence the efficacy of this compound.
Eigenschaften
IUPAC Name |
2,6-ditert-butyl-4-(ethylaminomethyl)phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO.ClH/c1-8-18-11-12-9-13(16(2,3)4)15(19)14(10-12)17(5,6)7;/h9-10,18-19H,8,11H2,1-7H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWZKGFBUXQFDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
93811-58-6 (Parent) | |
| Record name | 2,6-Di-tert-butyl-4-(ethylaminomethyl)phenol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141545893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30161759 | |
| Record name | 2,6-Di-tert-butyl-4-(ethylaminomethyl)phenol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30161759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
141545-89-3 | |
| Record name | 2,6-Di-tert-butyl-4-(ethylaminomethyl)phenol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141545893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Di-tert-butyl-4-(ethylaminomethyl)phenol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30161759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






